Allantoic acid potassium crystalline
Description
Historical Context of Allantoic Acid Discovery and Early Investigations
The history of allantoic acid is intrinsically linked to the discovery of allantoin (B1664786). The story begins in 1800, when Italian physician Michele Francesco Buniva and French chemist Louis Nicolas Vauquelin first isolated a substance they believed to be from amniotic fluid. iucr.org A couple of decades later, in 1821, French chemist Jean Louis Lassaigne identified a compound in the allantoic fluid—an extra-embryonic membrane that serves as a repository for nitrogenous waste in birds and reptiles—and named it "l'acide allantoique," or allantoic acid. iucr.org
The relationship between these compounds and the broader pathway of nitrogen metabolism was further clarified in 1837. It was then that the renowned German chemists Friedrich Wöhler and Justus Liebig successfully synthesized the compound from uric acid, renaming it "allantoin". iucr.org Allantoic acid is now understood to be the product of the hydrolysis of allantoin, a reaction catalyzed by the enzyme allantoinase. nih.gov These early investigations established the compound's origin in biological fluids associated with waste excretion and its connection to uric acid, laying the groundwork for its eventual characterization as a central molecule in the pathway of purine (B94841) degradation and nitrogen recycling in many species.
Academic Significance of Allantoic Acid Potassium Crystalline in Chemical and Biological Sciences
The significance of this compound in the sciences is twofold, rooted in both its fundamental chemical structure and its vital biological functions.
In the realm of chemical sciences , the definitive characterization of the compound's solid-state structure was a crucial advancement. A key study published in 1968 by H. Ringertz in Acta Crystallographica detailed the molecular and crystal structure of the potassium salt of allantoic acid, providing precise data on its atomic arrangement. iucr.orgyoutube.com This crystallographic analysis revealed the specific bond lengths, angles, and spatial organization of the allantoinate ion in its stable, crystalline form when paired with a potassium cation. Such structural data is fundamental for understanding the molecule's reactivity, stability, and intermolecular interactions. It serves as a basis for computational modeling and for explaining the physical properties of the compound.
Table 1: Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Chemical Formula | C₄H₇N₄O₄K |
| Crystal System | Monoclinic |
| Space Group | Cc |
| Unit Cell Parameter a | 12.668 Å |
| Unit Cell Parameter b | 8.694 Å |
| Unit Cell Parameter c | 7.101 Å |
| Unit Cell Angle β | 92.39° |
| Molecules per Cell (Z) | 4 |
Data sourced from Ringertz, H. (1968). Acta Crystallographica B, 24(12), 1686-1692. iucr.orgyoutube.com
In the biological sciences , allantoic acid is of paramount importance, particularly in plant physiology. In nitrogen-fixing leguminous plants, such as soybeans and cowpeas, allantoic acid and its precursor allantoin are the primary molecules used for transporting nitrogen from the root nodules to the aerial parts of the plant. These compounds, collectively known as ureides, are highly efficient for nitrogen transport due to their high nitrogen-to-carbon ratio. Studies have shown that ureides can constitute 60% to 80% of the nitrogen transported in the xylem of these plants. The synthesis of allantoic acid in the root nodules is a critical step in the assimilation of atmospheric nitrogen into a form that can be used for building proteins and nucleic acids throughout the plant.
Current Research Landscape and Emerging Areas Pertaining to this compound
The study of allantoic acid and its related compounds continues to evolve, with current research expanding beyond its classical role in nitrogen transport into new and significant areas.
A prominent emerging field is the role of ureides in plant abiotic stress tolerance . Recent studies have demonstrated that the accumulation of allantoin and allantoic acid in plants is correlated with increased tolerance to environmental stressors such as drought, salinity, and heavy metal toxicity. Research suggests that allantoin can act as a signaling molecule, potentially activating stress-response genes and interacting with the signaling pathways of plant hormones like abscisic acid (ABA) and jasmonic acid (JA). This positions allantoic acid as a molecule of interest for developing crops with enhanced resilience to adverse environmental conditions.
In the field of human health and metabolic studies , allantoic acid's precursor, allantoin, is gaining attention as a potential biomarker for oxidative stress . In humans, uric acid is a potent antioxidant, and its non-enzymatic oxidation by reactive oxygen species (ROS) produces allantoin. Therefore, elevated levels of allantoin in blood or urine can indicate heightened oxidative stress, a condition associated with numerous chronic diseases. Furthermore, recent investigations have linked allantoin directly to metabolic disorders. For instance, studies suggest that allantoin, rather than uric acid itself, may be a key factor in the progression of metabolic dysfunction-associated steatotic liver disease (MASLD).
Finally, research into embryonic development has returned to the biological fluid for which the compound was named. Modern metabolomic analyses of allantoic fluid in avian embryos are providing new insights into the nutritional environment and metabolic processes that occur during embryogenesis. These studies help to create detailed metabolic signatures that can be linked to developmental stages and health, underscoring the enduring relevance of allantoic acid's namesake in contemporary biological investigation.
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C4H7KN4O4 |
|---|---|
Molecular Weight |
214.22 g/mol |
IUPAC Name |
potassium;2,2-bis(carbamoylamino)acetate |
InChI |
InChI=1S/C4H8N4O4.K/c5-3(11)7-1(2(9)10)8-4(6)12;/h1H,(H,9,10)(H3,5,7,11)(H3,6,8,12);/q;+1/p-1 |
InChI Key |
KIBUDGUEPGQMTK-UHFFFAOYSA-M |
Canonical SMILES |
C(C(=O)[O-])(NC(=O)N)NC(=O)N.[K+] |
Origin of Product |
United States |
Crystallographic and Molecular Structure Elucidation of Allantoic Acid Potassium Crystalline
Fundamental Principles of X-ray Crystallography for Crystalline Salts
X-ray crystallography is a powerful analytical technique that relies on the diffraction of X-rays by the ordered array of atoms within a crystal. wikipedia.orgazom.com When a beam of monochromatic X-rays strikes a crystal, the electrons of the atoms scatter the X-rays. Due to the regular, repeating arrangement of atoms in the crystal lattice, the scattered waves interfere with one another. srmist.edu.in Constructive interference occurs only in specific directions, governed by Bragg's Law (nλ = 2d sinθ), where 'n' is an integer, 'λ' is the wavelength of the X-rays, 'd' is the spacing between crystal planes, and 'θ' is the angle of incidence. srmist.edu.incarleton.edu By measuring the angles and intensities of these diffracted beams, a three-dimensional map of the electron density within the crystal can be generated, from which the positions of the individual atoms can be determined. wikipedia.orgnih.gov
For crystalline salts, which consist of ions held together by electrostatic forces, X-ray crystallography reveals not only the structure of the individual cation and anion but also their arrangement and the specific coordination environment within the crystal lattice. researchgate.net
Single-Crystal X-ray Diffraction Methodologies for Organic Salts
Single-crystal X-ray diffraction (SCXRD) is the premier method for obtaining a detailed and unambiguous molecular structure. jst.go.jpnih.gov The first and often most challenging step is to grow a high-quality single crystal of the organic salt, typically with dimensions greater than 0.1 mm, that is free from significant imperfections. wikipedia.orgsrmist.edu.in
This crystal is then mounted on a goniometer and placed in a focused beam of monochromatic X-rays. azom.com As the crystal is rotated, a series of diffraction patterns are collected on a detector. srmist.edu.in Each diffraction spot's intensity and position are recorded. wikipedia.org This comprehensive dataset allows for the calculation of the unit cell dimensions and the determination of the space group, which describes the symmetry of the crystal. iucr.org Subsequent computational analysis, often employing direct methods and Fourier transforms, converts the diffraction data into an electron density map. fiveable.me From this map, a model of the molecular structure is built and refined, yielding precise atomic coordinates, bond lengths, and bond angles. nih.gov
Powder X-ray Diffraction for Crystalline Phase Identification
Powder X-ray diffraction (PXRD) is a complementary technique primarily used for the identification of crystalline phases and the determination of sample purity. carleton.edulatech.edu Instead of a single crystal, a finely ground polycrystalline sample is used. carleton.edu In this powder, the crystallites are randomly oriented, so when the X-ray beam interacts with the sample, all possible diffraction planes are simultaneously available to satisfy the Bragg condition. carleton.edu
Determination of Unit Cell Parameters and Space Group Symmetry
The crystallographic analysis of potassium allantoinate (C₄H₇N₄O₄K) revealed that it crystallizes in the monoclinic system. iucr.org The determination of the unit cell parameters was carried out using photographic measurements of 15 high-angle reflections, which were then refined by a least-squares method. iucr.org The structure was ultimately solved using the heavy-atom method and refined through full-matrix least-squares computations, resulting in a final R-value of 4.2%. iucr.org
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | Cc |
| a (Å) | 12.668 |
| b (Å) | 8.694 |
| c (Å) | 7.101 |
| β (°) | 92.39 |
| Molecules per unit cell (Z) | 4 |
Elucidation of Molecular Conformation and Intermolecular Interactions within the Crystal Lattice
The crystal structure analysis provides a detailed picture of the allantoinate ion's conformation and the complex web of interactions that create a densely packed, three-dimensional structure. iucr.org
The allantoinate ion itself is not fully extended but is twisted around the tetrahedral bonds of the central carbon atom. iucr.org A notable feature of the ion is the planarity of its constituent parts; the carboxyl group and the two urea (B33335) fragments are perfectly planar. iucr.org
Ionic Contacts and Coordination Environment of the Potassium Ion
The crystal structure is primarily held together by a robust network of ionic interactions between the negatively charged allantoinate ions and the potassium cations. iucr.org Each potassium ion is surrounded by six oxygen atoms from neighboring allantoinate ions, resulting in a six-fold coordination environment. iucr.org
This intricate coordination links the allantoinate ions into a densely packed three-dimensional system. The twisted conformation of the allantoinate ion facilitates this packing by bringing the four oxygen atoms of each ion into close contact with five different potassium ions. iucr.org This efficient packing is consistent with the compound's high density of 1.8 g/cm³. iucr.org
Computational and Theoretical Approaches to Crystal Structure Prediction and Validation
The elucidation of the crystal structure of this compound, while historically accomplished through experimental techniques such as X-ray crystallography, can be further understood and validated using modern computational and theoretical methods. These approaches are pivotal in predicting crystal structures from first principles and in refining experimentally determined structures.
Computational crystal structure prediction (CSP) aims to identify the most stable crystal packing arrangement of a molecule based on its chemical formula and molecular structure. This is typically achieved by generating a multitude of plausible crystal structures and ranking them based on their calculated lattice energies. For a salt like potassium allantoate (B10759256), the process would involve exploring various spatial arrangements of the potassium cations and allantoinate anions, considering different coordination environments for the potassium ion and the intricate network of intermolecular interactions.
A primary theoretical tool for this purpose is Density Functional Theory (DFT), which can accurately calculate the electronic structure and energy of a system. By performing geometry optimization on various candidate crystal structures, DFT can identify the one with the lowest energy, which is predicted to be the most stable and therefore the most likely to be observed experimentally. These calculations can predict key crystallographic parameters such as unit cell dimensions, space group, and atomic positions.
Once a crystal structure is predicted or experimentally determined, theoretical methods are crucial for its validation. This involves comparing the computationally predicted parameters with the experimental data. For this compound, the benchmark for such a comparison is the experimental data obtained from X-ray diffraction studies. A close agreement between the predicted and experimental values provides strong validation for both the computational model and the experimental structure determination.
The molecular arrangement of potassium allantoate involves the allantoinate ion being twisted around the central carbon atom, allowing the four oxygen atoms to form ionic contacts with five different potassium ions. This creates a densely packed three-dimensional network, which is consistent with the compound's high density of 1.8 g/cm³. This intricate packing is further stabilized by an extensive hydrogen bonding system.
A hypothetical computational validation of the this compound structure would involve the following steps:
Building an initial model of the potassium allantoate unit cell based on the known molecular connectivity.
Performing a geometry optimization using a suitable level of theory (e.g., DFT with a functional that accounts for dispersion forces, which are crucial in molecular crystals).
Calculating the theoretical crystallographic parameters from the optimized structure.
Comparing the calculated parameters with the experimental data.
Below is a data table illustrating such a hypothetical comparison, using the experimental data for potassium allantoate (C₄H₇N₄O₄K).
Table 1: Comparison of Experimental and Hypothetical DFT-Calculated Crystallographic Parameters for this compound
| Parameter | Experimental Value | Hypothetical DFT-Calculated Value |
|---|---|---|
| Crystal System | Monoclinic | Monoclinic |
| Space Group | Cc | Cc |
| a (Å) | 12.668 | 12.65 |
| b (Å) | 8.694 | 8.71 |
| c (Å) | 7.101 | 7.09 |
| β (°) | 92.39 | 92.45 |
Furthermore, computational methods can provide insights into the nature and strength of the intermolecular interactions that stabilize the crystal lattice. Techniques such as Hirshfeld surface analysis can be used to visualize and quantify the various non-covalent interactions, including the crucial oxygen-potassium ionic contacts and the N-H···O hydrogen bonds that are key features of the allantoic acid potassium crystal structure.
Molecular dynamics (MD) simulations could also be employed to study the dynamic stability of the predicted crystal structure at different temperatures and pressures. By simulating the motion of atoms over time, MD can help to confirm that the predicted crystal packing is indeed a stable arrangement and does not spontaneously transform into another phase.
Synthesis Pathways and Advanced Preparative Methodologies for Allantoic Acid Potassium Crystalline
Synthesis from Allantoic Acid: Optimization of Reaction Conditions and Yields
The direct synthesis of allantoic acid potassium crystalline is achieved through a neutralization reaction between allantoic acid and a suitable potassium base, typically potassium hydroxide (B78521) (KOH). This acid-base reaction is a standard method for preparing salts of organic acids. quora.comyoutube.com The optimization of this process is crucial for maximizing yield and ensuring the formation of a high-purity crystalline product.
The fundamental reaction involves dissolving allantoic acid in an appropriate solvent and adding a stoichiometric amount of potassium hydroxide. The resulting salt, potassium allantoate (B10759256), can then be isolated by crystallization.
CH₃COOH + K(OH) → H₂O + CH₃COOK A general representation of an acid-base neutralization reaction to form a potassium salt. quora.com
Key parameters that must be optimized include the molar ratio of reactants, reaction temperature, and choice of solvent. An excess of either reactant can lead to impurities in the final product. The temperature is typically kept moderate to prevent the degradation of allantoic acid.
Table 1: Optimization of Reaction Parameters for Potassium Allantoate Synthesis
| Parameter | Condition 1 | Condition 2 (Optimized) | Rationale |
|---|---|---|---|
| Reactant Ratio (Acid:Base) | 1:1.1 | 1:1.0 | Prevents excess base contamination. |
| Reaction Temperature | 60°C | 25°C (Room Temp) | Minimizes potential degradation of allantoic acid. |
| Solvent | Ethanol (B145695) | Water | Higher solubility of reactants and product, greener solvent. |
| Stirring Time | 30 minutes | 60 minutes | Ensures complete neutralization. |
This interactive table illustrates the optimization of key parameters in the synthesis of potassium allantoate from allantoic acid based on general principles of organic salt formation.
Role of Solvent Systems and Temperature in Crystallization Processes
The selection of a solvent system and the control of temperature are critical for the successful crystallization of allantoic acid potassium. The ideal solvent should exhibit high solubility for potassium allantoate at an elevated temperature and low solubility at a reduced temperature, allowing for efficient recovery through cooling crystallization. Water is a common solvent for the crystallization of polar organic salts. tandfonline.com
Alternatively, anti-solvent crystallization can be employed. In this technique, a solvent in which potassium allantoate is soluble is mixed with an "anti-solvent" in which it is insoluble, inducing precipitation. researchgate.net Alcohols like ethanol or propanol (B110389) can act as anti-solvents for aqueous solutions of potassium salts, reducing their solubility and promoting crystallization. aip.org
Temperature directly influences the rate of nucleation and crystal growth. eurekaselect.com A slow, controlled cooling process generally favors the formation of larger, more uniform crystals with higher purity, as it minimizes the inclusion of impurities in the crystal lattice. Rapid cooling can lead to the formation of smaller, less pure crystals. researchgate.net
Table 2: Effect of Solvent and Temperature on Crystallization
| Solvent System | Cooling Method | Resulting Crystal Characteristics |
|---|---|---|
| Water | Slow Cooling (2°C/hour) | Large, well-defined prisms |
| Water-Ethanol (1:1) | Anti-solvent addition | Fine, needle-like crystals |
This interactive table demonstrates the impact of different solvent systems and cooling methods on the crystal morphology of potassium salts, based on established crystallization principles. tandfonline.com
Techniques for Purity Enhancement of Crystalline Allantoic Acid Potassium
Achieving high purity is essential for the final crystalline product. Several techniques can be employed to purify crude allantoic acid potassium.
Recrystallization : This is the most common method for purifying crystalline solids. illinois.edu The crude salt is dissolved in a minimal amount of a suitable hot solvent, and then the solution is slowly cooled to allow the purified salt to crystallize, leaving impurities behind in the mother liquor.
Washing : After filtration, the crystal cake can be washed with a cold solvent or a solvent mixture in which the potassium allantoate is sparingly soluble but impurities are readily soluble. This removes any residual mother liquor adhering to the crystal surface. For instance, washing with cold acetone (B3395972) or ethanol can be effective. google.comgoogle.com
Digestion : In some processes, the crystalline product is held at an elevated temperature in the reaction medium for a period. This "digestion" process can allow for the growth of larger, more perfect crystals as smaller or less stable crystals dissolve and redeposit onto the larger ones. google.com
Precursor Synthesis: Academic Methodologies for Allantoic Acid Generation
Allantoic acid is not typically synthesized directly but is generated from its immediate precursor, allantoin (B1664786). The primary method for this conversion is hydrolysis.
The hydrolysis of the five-membered hydantoin (B18101) ring in allantoin leads to the formation of allantoic acid. wikipedia.org This can be achieved through several methods:
Basic Hydrolysis : Heating allantoin in an aqueous solution of a base, such as sodium hydroxide, effectively cleaves the ring to form the sodium salt of allantoic acid, which can then be neutralized. ucdavis.edu
Acidic Hydrolysis : Refluxing allantoin in an acidic solution also facilitates the hydrolytic ring-opening to yield allantoic acid.
Enzymatic Hydrolysis : In biological systems and for green chemistry applications, the enzyme allantoinase catalyzes the specific hydrolysis of allantoin to allantoic acid under mild, physiological conditions. wikipedia.org This method offers high specificity and avoids the use of harsh chemicals.
Oxidative Pathways for Allantoin Synthesis (e.g., from Uric Acid)
A well-established academic and historical route to allantoin involves the oxidation of uric acid. Various oxidizing agents have been employed for this transformation. One of the classic methods involves the oxidation of uric acid using potassium permanganate (B83412) in an alkaline medium. longchangchemical.com The reaction proceeds through an intermediate which is then decarboxylated with an acid, such as acetic acid, to yield allantoin. Other oxidizing agents like hydrogen peroxide and manganese dioxide have also been utilized. google.com
This pathway is significant but can be limited by the cost and availability of uric acid and the use of strong oxidizing agents which may require careful control and generate waste streams. google.com
Direct Condensation Reactions for Allantoin Synthesis
A more common industrial and academic approach to allantoin synthesis is the direct condensation of glyoxylic acid and urea (B33335). researchgate.net This reaction is typically carried out under acidic conditions and heating.
Reaction Scheme: Glyoxylic Acid + 2 Urea → Allantoin + 2 H₂O
The efficiency of this condensation reaction is highly dependent on the catalyst and reaction conditions. Various catalysts, including mineral acids (sulfuric acid, phosphoric acid), solid acid catalysts, and ionic liquids, have been investigated to improve yields and simplify the process. google.com Research has shown that optimizing parameters such as the molar ratio of urea to glyoxylic acid (typically between 2:1 and 4:1), temperature (around 70-90°C), and reaction time can lead to yields exceeding 75%. google.com
Table 3: Comparison of Catalysts in Allantoin Synthesis via Condensation
| Catalyst | Temperature (°C) | Molar Ratio (Urea:Acid) | Yield (%) | Reference |
|---|---|---|---|---|
| Sulfuric/Phosphoric Acid | 68 | 4.2:1 | >75 | google.com |
| La₂O₃-promoted solid acid | 75 | 4:1 | 46 | researchgate.net |
This interactive table compares the effectiveness of different catalytic systems on the synthesis of allantoin from glyoxylic acid and urea.
Exploration of Novel Synthetic Routes and Green Chemistry Principles for Crystalline Allantoic Acid Salts
Modern synthetic chemistry emphasizes the development of novel, efficient, and environmentally benign methodologies, guided by the principles of green chemistry.
One significant advancement is the use of microwave-assisted synthesis . Microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and improve yields by providing rapid and uniform heating. anton-paar.com This technique has been successfully applied to the synthesis of allantoin and its derivatives, offering a more energy-efficient alternative to conventional heating. chemicalbook.comucl.ac.beasianpubs.org For example, the condensation of glyoxylic acid and urea under microwave conditions with a cobalt-based catalyst achieved a yield of 89.3% in just 10 hours. chemicalbook.com
The application of green chemistry principles to the synthesis of allantoic acid salts includes:
Use of Safer Solvents : Prioritizing water as a solvent for both the synthesis and crystallization steps, avoiding volatile organic compounds (VOCs). nih.gov
Catalysis : Employing reusable solid acid catalysts or biocatalysts (enzymes like allantoinase) to minimize waste and avoid stoichiometric reagents. researchgate.net
Atom Economy : Designing synthetic routes, such as the condensation reaction, that maximize the incorporation of reactant atoms into the final product.
Energy Efficiency : Utilizing methods like microwave-assisted synthesis to reduce energy consumption compared to traditional refluxing. anton-paar.com
The enzymatic synthesis of allantoic acid from allantoin using allantoinase is a prime example of a green synthetic route, as it occurs in water at neutral pH and ambient temperature, generating no hazardous waste. researchgate.net The exploration of such biocatalytic methods for the entire pathway represents a promising future direction for the sustainable production of crystalline allantoic acid salts.
Biochemical and Metabolic Significance of Allantoic Acid in Non Human Biological Systems
Role in Purine (B94841) Catabolism and Nitrogen Cycling in Microorganisms and Plants
In many microorganisms and plants, the catabolism of purine nucleotides serves as a crucial pathway for recycling nitrogen from nucleic acids. This process culminates in the formation of ureides, namely allantoin (B1664786) and its hydrolytic product, allantoic acid. These nitrogen-rich compounds are not merely waste products but are integral to the organism's nitrogen economy. researchgate.netresearchgate.net
The pathway begins with the oxidation of xanthine (B1682287) to uric acid. In most organisms that metabolize uric acid further, the enzyme urate oxidase converts it to allantoin. researchgate.netresearchgate.net Allantoin is then hydrolyzed to allantoic acid, which is further broken down to release nitrogen in a form that can be assimilated by the organism, such as ammonia (B1221849). This pathway ensures that the four nitrogen atoms of the purine ring are efficiently recovered. researchgate.net
In nitrogen-fixing leguminous plants, such as soybeans, ureides are the primary form in which fixed atmospheric nitrogen is transported from the root nodules to the shoot. nih.govoup.com This strategy is highly efficient in terms of carbon-to-nitrogen ratio, making ureides an economical choice for long-distance nitrogen transport.
Enzymatic Conversion of Allantoin to Allantoic Acid by Allantoinase: Mechanistic Studies
The conversion of allantoin to allantoic acid is a critical step in purine degradation, catalyzed by the enzyme allantoinase (EC 3.5.2.5). researchgate.netnih.gov This enzyme facilitates the hydrolytic cleavage of the amide bond within the five-membered hydantoin (B18101) ring of allantoin. researchgate.net
Allantoinase is a metalloenzyme, often containing a binuclear metal center, which is essential for its catalytic activity. researchgate.net Studies on the enzyme from various sources, including Escherichia coli and Bacillus licheniformis, have revealed key aspects of its mechanism. The enzyme belongs to the amidohydrolase superfamily. researchgate.net While the enzyme from most organisms is specific for (S)-allantoin, some microbial allantoinases exhibit different stereoselectivity. researchgate.netnih.gov For instance, allantoinase from Bacillus licheniformis shows a preference for the R-enantiomer of allantoin. researchgate.net
The reaction involves the attack of a water molecule on the carbonyl carbon of the hydantoin ring, leading to the opening of the ring and the formation of allantoic acid. The metal ions in the active site are believed to activate the water molecule and stabilize the transition state of the reaction.
Table 1: Characteristics of Allantoinase from Different Organisms
| Organism | Enzyme Classification | Metal Cofactors (putative) | Stereospecificity | Subcellular Location |
| Escherichia coli | Allantoin amidohydrolase (EC 3.5.2.5) | Zinc, Cobalt, Nickel | (S)-Allantoin | Cytoplasm |
| Bacillus licheniformis | Allantoin amidohydrolase (EC 3.5.2.5) | Not specified | (R)-Allantoin | Not specified |
| Soybean (Glycine max) | Allantoin amidohydrolase (EC 3.5.2.5) | Not specified | Not specified | Endoplasmic Reticulum researchgate.net |
| Frog (Rana) | Allantoin amidohydrolase (EC 3.5.2.5) | Not specified | Not specified | Mitochondria researchgate.net |
Downstream Metabolism of Allantoic Acid: Pathways to Glyoxylic Acid, Urea (B33335), and Ammonia
Following its formation, allantoic acid is further catabolized to release the stored nitrogen and carbon. The primary catabolic pathway for allantoic acid involves its breakdown into urea and ureidoglycolate. This is followed by the conversion of ureidoglycolate into glyoxylate (B1226380) and another molecule of urea. researchgate.net
The urea produced from these reactions can then be hydrolyzed by the enzyme urease to yield ammonia and carbon dioxide. researchgate.netresearchgate.net The ammonia can be readily assimilated into amino acids, such as glutamine, making the nitrogen from the original purine ring available for various anabolic processes. researchgate.netoup.com This final step completes the nitrogen remobilization from purines.
Allantoic acid → Urea + Ureidoglycolate
Ureidoglycolate → Urea + Glyoxylic acid
Urea + H₂O → 2 NH₃ + CO₂
This series of reactions effectively liberates all four nitrogen atoms from the original purine ring as ammonia, which is a key nutrient for the organism. researchgate.net
Transport and Assimilation Mechanisms of Ureides (Allantoin and Allantoic Acid) in Plant Physiology
In many tropical and subtropical legumes, ureides are the principal long-distance transport forms of nitrogen fixed in the root nodules. oup.com Their high nitrogen-to-carbon ratio (1:1) makes them a more efficient form of nitrogen transport compared to amides like asparagine or glutamine.
The assimilation of ureides in the shoot tissues is a coordinated process involving specific transporters and enzymes. nih.gov Ureide permeases (UPS) have been identified as key transporters involved in the cellular import of allantoin and allantoic acid. nih.govresearchgate.net These transporters play a crucial role in loading ureides into the vasculature for transport and unloading them in sink tissues like leaves and developing fruits. nih.gov
Long-Distance Transport in Xylem and Phloem Systems
The primary route for the transport of ureides from the roots to the aerial parts of the plant is the xylem. nih.govoup.com Once in the shoot, ureides are distributed to various sink tissues. While the xylem is the main conduit, evidence suggests that ureides can also be transferred from the xylem to the phloem for redistribution throughout the plant, ensuring an efficient supply of nitrogen to developing organs. nih.govtestbook.com This xylem-to-phloem transfer allows for flexible allocation of nitrogen resources based on the plant's metabolic needs.
Contribution to Nitrogen Storage and Remobilization
Ureides serve not only as transport molecules but also as a form of nitrogen storage. researchgate.net In plants, they can accumulate in various tissues, such as stems and petioles, creating a reserve of nitrogen that can be remobilized during periods of high demand, such as seed filling. nih.gov
The breakdown of allantoin and allantoic acid in sink tissues releases ammonia, which is then re-assimilated into amino acids to support protein synthesis and growth. oup.com The activity of enzymes involved in ureide catabolism, such as allantoinase, is often highest in developing tissues, reflecting the high demand for nitrogen in these areas. nih.gov Furthermore, intermediates of purine catabolism, like allantoin, have been implicated in protecting plants against abiotic stress, suggesting a dual role in nitrogen metabolism and stress response. researchgate.netnih.gov
Physiological Roles in Specific Non-Human Organisms
The significance of allantoic acid and its metabolic pathway extends to a variety of non-human organisms.
Plants: As detailed above, in legumes like soybeans, allantoic acid is paramount for nitrogen transport and storage. nih.gov Intermediates of this pathway also appear to play a role in activating stress responses, for instance by influencing the metabolism of abscisic acid, a key stress hormone. nih.gov
Fish and Amphibians: In many fish and amphibians, the purine degradation pathway proceeds all the way to urea and ammonia. researchgate.net In frogs, for example, urate oxidase is located in peroxisomes, while allantoinase is found in mitochondria, indicating a complex subcellular organization of this metabolic route in both the liver and kidney. researchgate.net
Birds and Reptiles: In birds and reptiles, the allantois, an extra-embryonic membrane, is crucial for storing nitrogenous waste, primarily as uric acid, during development. While these animals are primarily uricotelic (excreting uric acid), the presence of allantoin in their plasma has been noted, likely resulting from non-enzymatic oxidation of uric acid. researchgate.net This non-enzymatic conversion may have implications for oxidative stress monitoring. researchgate.net
Bacteria: Many bacteria can utilize allantoin as a source of nitrogen and sometimes carbon. researchgate.net The catabolism of allantoin in some species, like Streptomyces coelicolor, can influence other metabolic pathways, including the production of antibiotics. researchgate.net
Allantoic Acid in Plant Stress Response Mechanisms (e.g., Drought Tolerance)
Allantoic acid, a key intermediate in the purine catabolism pathway, plays a significant role in the response of plants to abiotic stresses, particularly drought. researchgate.net The accumulation of ureides like allantoin and allantoic acid is a well-documented response to water deficit in various plant species. mdpi.com This accumulation is not merely a byproduct of nitrogen remobilization but an active mechanism contributing to stress tolerance. nih.gov
Research has demonstrated that under drought conditions, the content of allantoic acid, along with its precursor allantoin, increases significantly in plants such as rice. mdpi.com This increase is associated with an enhanced ability of the plant to withstand the stress. The application of exogenous allantoin, which is subsequently converted to allantoic acid, has been shown to improve drought tolerance in rapeseed (Brassica campestris) and rice. mdpi.comnih.gov This improvement is attributed to several physiological and biochemical adjustments.
One of the primary mechanisms by which allantoic acid contributes to drought tolerance is through the activation of abscisic acid (ABA) metabolism. nih.gov Allantoin, the precursor to allantoic acid, activates ABA production, which in turn regulates the expression of numerous stress-responsive genes. researchgate.netnih.gov This leads to physiological responses such as stomatal closure, which helps in conserving water.
Furthermore, the breakdown of ureides, including allantoic acid, is considered a potential protective mechanism against reactive oxygen species (ROS) that are produced under stress conditions. nih.gov The accumulation of allantoin and allantoate (B10759256) has been shown to mitigate the damaging effects of ROS. nih.gov For instance, in rapeseed subjected to drought, the application of allantoin led to a reduction in malondialdehyde (MDA) and hydrogen peroxide (H₂O₂) content, both of which are indicators of oxidative stress. nih.gov
The interactive table below summarizes the effects of allantoin (and by extension, allantoic acid) on various physiological and biochemical parameters in plants under drought stress.
| Parameter | Effect of Drought | Effect of Allantoin/Allantoic Acid Application | Plant Species |
| Relative Water Content (RWC) | Decrease | Increase | Rapeseed |
| Malondialdehyde (MDA) Content | Increase | Decrease | Rapeseed |
| Hydrogen Peroxide (H₂O₂) Content | Increase | Decrease | Rapeseed |
| Proline Content | Increase | Decrease | Rapeseed |
| Soluble Sugar Content | Variable | Increase | Rice |
| Plant Height | Decrease | Increase | Rapeseed |
| Biomass Accumulation | Decrease | Increase | Rapeseed |
This table is based on data from studies on rapeseed and rice, where the application of allantoin (which is converted to allantoic acid) was shown to mitigate the negative effects of drought stress. mdpi.comnih.gov
Presence and Metabolic Fate in Specific Invertebrate and Microbial Systems
Allantoic acid is not only significant in plants but also plays a role in the metabolism of various invertebrates and microorganisms. It serves as an intermediate in the breakdown of purines, a pathway that is widely distributed across different biological kingdoms. ru.nl
In invertebrates, the presence and metabolism of allantoic acid can vary. For instance, in the developing larva of the moth Orthaga exvinacea, allantoic acid, along with allantoin, is found in the faeces, haemolymph, and fat body. nih.gov In this insect, allantoic acid is considered a minor nitrogenous end-product, with uric acid being the primary form of nitrogen excretion. nih.gov The levels of allantoin in the haemolymph show a negative correlation with its concentration in the faeces and fat body, suggesting a dynamic metabolic and excretory process. nih.gov Studies on the mosquito Aedes aegypti have also shown that they can metabolize allantoic acid to urea. researchgate.net
The metabolism of allantoic acid in invertebrates is facilitated by the enzyme allantoicase, which catalyzes its conversion to ureidoglycolate. researchgate.net This pathway is part of the uricolytic pathway that ultimately breaks down uric acid.
In the microbial world, the ability to degrade allantoin and, consequently, allantoic acid is widespread among bacteria. ru.nl For example, several Pseudomonas species are known to convert uric acid to allantoin and further to urea and carbon dioxide, with allantoic acid as an intermediate. ru.nl The enzyme allantoinase, which hydrolyzes allantoin to allantoic acid, is a key component of this pathway in bacteria like Escherichia coli. wikipedia.org
Furthermore, some microorganisms possess an allantoin racemase, an enzyme that can interconvert the R and S enantiomers of allantoin. nih.gov This is significant because the subsequent enzyme in the pathway, allantoinase, is stereospecific. The presence of a racemase allows the organism to utilize both enantiomers of allantoin, channeling them into allantoic acid for further metabolism. nih.gov
The green alga Chlamydomonas reinhardtii can utilize allantoic acid as a sole nitrogen source. researchgate.net In this organism, the uptake of allantoic acid appears to be an active process. The enzyme allantoicase, which degrades allantoic acid, is inducible and its activity is detected when the cells are cultured in the presence of ureides or their precursors. researchgate.net
The table below provides a summary of the presence and metabolic fate of allantoic acid in selected invertebrate and microbial systems.
| Organism/System | Presence of Allantoic Acid | Metabolic Fate | Key Enzymes Involved |
| Orthaga exvinacea (moth larva) | Faeces, Haemolymph, Fat body | Excreted as a minor nitrogenous end-product | Allantoinase, Allantoicase |
| Aedes aegypti (mosquito) | Metabolized internally | Converted to urea | Allantoinase, Allantoicase |
| Pseudomonas species (bacteria) | Intracellular intermediate | Degraded to urea and carbon dioxide | Allantoinase, Allantoicase |
| Escherichia coli (bacteria) | Intracellular intermediate | Hydrolyzed from allantoin | Allantoinase |
| Chlamydomonas reinhardtii (green alga) | Utilized as a nitrogen source | Degraded for nitrogen assimilation | Allantoicase |
This diverse presence and metabolic routing of allantoic acid underscore its fundamental role in nitrogen metabolism across a wide range of non-human biological systems.
Advanced Analytical Methodologies for Allantoic Acid and Its Potassium Crystalline Form
Spectroscopic Techniques for Characterization and Quantification
Spectroscopic methods are indispensable for probing the molecular structure and properties of allantoic acid and its potassium salt. By interacting with electromagnetic radiation, molecules yield unique spectra that serve as fingerprints for identification and quantification.
Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. When infrared radiation is passed through a sample, specific frequencies are absorbed, corresponding to the vibrational energies of the chemical bonds. The resulting spectrum provides qualitative information about the molecular structure.
For allantoic acid potassium crystalline, FT-IR analysis is crucial for confirming the presence of key functional groups. The spectrum of the parent compound, allantoin (B1664786), shows characteristic peaks for N-H, C=O (carbonyl), and amide groups. researchgate.net In the potassium salt of allantoic acid, the most significant change would be the appearance of strong absorption bands corresponding to the carboxylate anion (COO⁻), which replaces the carboxylic acid (COOH) group. The analysis of potassium-containing compounds by FT-IR is a well-established practice for identifying molecular structure and bonding. chalcogen.romdpi.com
Table 1: Expected FT-IR Characteristic Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
| N-H (Amine/Amide) | Stretching | 3500 - 3150 |
| C=O (Urea) | Stretching | ~1660 |
| C=O (Amide) | Stretching | ~1640 |
| COO⁻ (Carboxylate) | Asymmetric Stretching | 1610 - 1550 |
| COO⁻ (Carboxylate) | Symmetric Stretching | 1420 - 1300 |
| C-N | Stretching | 1120 - 910 |
Data is inferred based on typical functional group absorption regions and data for related compounds. researchgate.net
Ultraviolet-Visible (UV-Vis) spectroscopy is a quantitative technique used to measure the concentration of a substance in a solution by assessing its absorption of UV or visible light. According to the Beer-Lambert Law, the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.
This method is effective for determining the concentration of allantoic acid in solution. While allantoic acid itself may have a different absorption maximum, its precursor allantoin is typically detected at wavelengths between 210 nm and 220 nm. nih.govnih.gov A developed ultraviolet derivative spectrophotometric (UVDS) method for allantoin demonstrated linearity in a concentration range of 50-300 μg/mL. researchgate.net For the potassium salt, a suitable buffer system would be employed to ensure complete dissolution and stable readings. The purity of a sample can be qualitatively assessed by comparing its absorption spectrum to that of a pure standard; the presence of unexpected peaks or shifts in the maximum absorbance wavelength can indicate impurities. sciencemadness.org It has been noted that allantoin, a potential degradation product, does not absorb at 300 nm, a wavelength where uric acid does, providing a potential window for selective analysis. nih.gov
Table 2: Typical Parameters for UV-Vis Analysis of Allantoin-Related Compounds
| Parameter | Value/Range | Reference |
| Detection Wavelength (λmax) | 210 - 220 nm | nih.govnih.gov |
| Linearity Range (Allantoin) | 50 - 300 μg/mL | researchgate.net |
| Correlation Coefficient (r) | >0.99 | researchgate.net |
| Application | Concentration Determination, Purity Assessment | sciencemadness.org |
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive elucidation of molecular structure. researchgate.netnih.gov It provides detailed information about the chemical environment of individual atoms (specifically nuclei with non-zero spin, such as ¹H and ¹³C) within a molecule. By analyzing chemical shifts, coupling constants, and signal integrations, the precise connectivity and stereochemistry of a compound can be determined. core.ac.uknottingham.ac.uk
For allantoic acid and its potassium crystalline form, ¹H NMR and ¹³C NMR spectra would confirm the carbon-hydrogen framework. The ¹H NMR spectrum of allantoic acid in H₂O shows distinct signals for the different protons in the molecule. In the potassium salt, shifts in the signals for protons near the carboxylate group would be expected compared to the free acid. Two-dimensional NMR techniques, such as COSY and HSQC, could be employed to establish direct and long-range correlations between protons and carbons, leaving no ambiguity in the structural assignment.
Table 3: Experimental ¹H NMR Data for Allantoic Acid
| Chemical Shift (ppm) | Multiplicity | Assignment (Inferred) |
| 5.15 | Singlet | -CH- |
| 5.56 | Singlet | -NH₂ |
| 6.94 | Singlet | -NH- |
| 8.01 | Singlet | -NH- |
| 8.12 | Singlet | -NH₂ |
Source: Human Metabolome Database, HMDB0001209 (500 MHz, H₂O).
Chromatographic Separation and Detection Methods
Chromatography is a cornerstone of analytical chemistry, used to separate, identify, and quantify the components of a mixture. For allantoic acid and its potassium salt, chromatographic methods are vital for purity profiling and accurate quantitative analysis.
High-Performance Liquid Chromatography (HPLC) is a highly sensitive and reproducible technique for separating components of a mixture. Because allantoic acid is a polar compound, similar to its precursor allantoin, specialized HPLC methods are required for effective retention and separation on a column. google.com
Methods developed for allantoin are readily adaptable. A common approach is reversed-phase chromatography using a C18 column with an acidic phosphate (B84403) buffer as the mobile phase, with UV detection around 210 nm. nih.gov Another effective strategy is Hydrophilic Interaction Chromatography (HILIC), which is well-suited for analyzing highly polar compounds. google.com A validated HPLC method for allantoin demonstrated excellent linearity over a concentration range of 0.2–200 μg/mL with a correlation coefficient greater than 0.999. nih.govsci-hub.se The limit of detection (LOD) and limit of quantification (LOQ) were reported as 0.05 μg/mL and 0.2 μg/mL, respectively, highlighting the method's sensitivity. nih.govsci-hub.se
Table 4: Example HPLC Method Validation Parameters for Allantoin Analysis
| Parameter | Result | Reference |
| Column | C18 | nih.gov |
| Mobile Phase | Phosphate Buffer (pH 3.0) | nih.gov |
| Flow Rate | 1.0 mL/min | nih.gov |
| Detection | UV at 210 nm | nih.gov |
| Linearity Range | 0.2 - 200 μg/mL | nih.govsci-hub.se |
| Correlation Coefficient (r²) | > 0.999 | nih.govsci-hub.se |
| Limit of Detection (LOD) | 0.05 μg/mL | nih.govsci-hub.se |
| Limit of Quantification (LOQ) | 0.2 μg/mL | nih.govsci-hub.se |
| Average Recovery | 100.6% | nih.govsci-hub.se |
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for the qualitative screening and preliminary separation of compounds. nih.govphytojournal.com A sample is spotted onto a plate coated with a stationary phase (e.g., silica (B1680970) gel), and a solvent system (mobile phase) moves up the plate via capillary action, separating the components based on their differential partitioning between the two phases.
For this compound, TLC can be used to quickly check for the presence of the compound in a mixture and to assess its purity against a reference standard. A TLC-densitometric method developed for allantoin utilized silica gel plates with a mobile phase of butanol-methanol-formic acid and detection at 190 nm. nih.gov Visualization of the separated spots can be achieved under UV light or by spraying with specific chemical reagents that react with the compound to produce a colored spot. phytopharmajournal.com
Table 5: General Procedure for TLC Screening
| Step | Description |
| 1. Plate Preparation | Use pre-coated silica gel TLC plates. |
| 2. Sample Application | Spot a dilute solution of the sample and a standard onto the plate. |
| 3. Development | Place the plate in a sealed chamber with an appropriate mobile phase (e.g., butanol-methanol-formic acid). nih.gov |
| 4. Visualization | After the solvent front nears the top, remove and dry the plate. Visualize spots under UV light or with a suitable staining reagent. |
| 5. Analysis | Calculate the Retention Factor (Rf) value and compare it to the standard. |
Mass Spectrometry for Molecular Confirmation and Trace Impurity Identification
Mass spectrometry (MS) stands as a cornerstone for the definitive molecular confirmation of allantoic acid and its potassium crystalline form. Coupled with liquid chromatography (LC-MS/MS), it offers unparalleled sensitivity and specificity for identifying the parent compound and detecting trace-level impurities. nih.govnih.gov
For the molecular confirmation of allantoic acid, electrospray ionization (ESI) is a commonly employed technique. In positive ion mode, the protonated molecule [M+H]⁺ would be expected, while in negative ion mode, the deprotonated molecule [M-H]⁻ would be observed. High-resolution mass spectrometry can provide the accurate mass of these ions, confirming the elemental composition of allantoic acid (C₄H₈N₄O₄).
In the case of this compound, the mass spectrum would be expected to show an adduct ion corresponding to the potassium salt, such as [M-H+2K]⁺ or [M+K]⁺. The presence and isotopic pattern of potassium would further confirm the identity of the crystalline form.
Trace impurity identification is a critical aspect of quality control. The inherent complexity of synthetic routes and potential degradation pathways can lead to the presence of related substances or process-related impurities. LC-MS/MS is a powerful tool for separating and identifying these impurities, even at very low concentrations. lcms.czmdpi.com The use of a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode enhances the selectivity and sensitivity for known impurities. For unknown impurities, techniques like information-dependent acquisition on a high-resolution mass spectrometer can provide fragmentation data to aid in structural elucidation.
Interactive Data Table: Representative LC-MS/MS Parameters for Allantoic Acid Analysis
| Parameter | Value |
| Liquid Chromatography Column | HILIC (Hydrophilic Interaction Liquid Chromatography) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Gradient elution |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 2 - 10 µL |
| Ionization Mode | ESI Positive / Negative |
| MS/MS Transition (MRM for Allantoin) | m/z 159 -> 116 |
| MS/MS Transition (Hypothetical for Allantoic Acid) | m/z 177 -> 132 ([M+H]⁺ -> fragment) |
This table presents typical starting parameters for the analysis of polar compounds like allantoin and can be adapted for allantoic acid. nih.govnih.gov
Quantitative Determination by Titrimetric and Enzymatic Assays
Accurate quantification of allantoic acid and its potassium crystalline form is essential for various applications. Both classical titrimetric methods and highly specific enzymatic assays can be employed for this purpose.
Titrimetric Assays
Given that allantoic acid is a dicarboxylic acid derivative, acid-base titration is a viable method for its quantification. wikipedia.org A potentiometric titration, which involves monitoring the pH of the solution as a titrant is added, can be used to determine the equivalence points. fsu.eduwikipedia.org
A known weight of this compound would be dissolved in deionized water and titrated with a standardized solution of a strong base, such as sodium hydroxide (B78521). The titration would exhibit two inflection points on the titration curve, corresponding to the neutralization of the two acidic protons. The volume of titrant consumed at the second equivalence point can be used to calculate the purity of the this compound.
Interactive Data Table: Hypothetical Potentiometric Titration Data for Allantoic Acid
| Volume of NaOH added (mL) | pH |
| 0.00 | 3.50 |
| 2.00 | 4.00 |
| 4.00 | 4.50 |
| 4.90 | 5.50 |
| 5.00 | 7.00 |
| 5.10 | 8.50 |
| 6.00 | 9.00 |
| 8.00 | 9.50 |
| 9.90 | 10.50 |
| 10.00 | 11.50 |
This hypothetical data illustrates the expected pH changes during the titration of a diprotic acid like allantoic acid.
Enzymatic Assays
Enzymatic assays offer high specificity and sensitivity for the quantification of allantoic acid. While many established methods focus on the determination of allantoin, they often proceed through the enzymatic conversion of allantoin to allantoic acid. nih.govsigmaaldrich.com These methods can be adapted to directly quantify allantoic acid.
One such approach involves the use of the enzyme allantoate (B10759256) amidohydrolase, which catalyzes the hydrolysis of allantoate to ureidoglycolate and ammonia (B1221849). nih.gov The liberated ammonia can then be quantified using a coupled enzyme system, such as glutamate (B1630785) dehydrogenase, which results in a measurable change in absorbance. nih.gov
Interactive Data Table: Principle of a Coupled Enzymatic Assay for Allantoic Acid
| Step | Reaction | Enzyme | Measured Change |
| 1 | Allantoic Acid → Ureidoglycolate + NH₃ | Allantoate Amidohydrolase | - |
| 2 | NH₃ + α-Ketoglutarate + NADPH + H⁺ → Glutamate + NADP⁺ + H₂O | Glutamate Dehydrogenase | Decrease in absorbance at 340 nm |
This highly specific enzymatic reaction allows for the accurate quantification of allantoic acid, even in the presence of structurally similar compounds. nih.gov
Chemical Reactivity and Derivatization Studies of Allantoic Acid and Its Potassium Salt
Reactions Involving Carboxyl and Amide Functionalities
The chemical reactivity of allantoic acid potassium crystalline is primarily centered around its carboxyl and amide groups. These functional groups can undergo a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives.
The carboxyl group (-COOH) is a key site for reactions such as esterification and amide bond formation.
Esterification: In the presence of an alcohol and an acid catalyst, the carboxyl group of allantoic acid can be converted to an ester. For example, reaction with methanol (B129727) in the presence of a strong acid like hydrochloric acid would yield the corresponding methyl ester. While specific studies on the esterification of allantoic acid are not extensively documented in publicly available literature, this reaction follows the general principles of Fischer-Speier esterification. Diazomethane is another reagent that readily converts carboxylic acids to their methyl esters and would be expected to react with allantoic acid to form allantoic acid methyl ester. almerja.comlibretexts.orgdoubtnut.com
Amide Bond Formation: The carboxyl group can also be activated to form amide bonds with primary or secondary amines. Coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) are commonly used to facilitate this reaction by activating the carboxylic acid to form a reactive O-acylisourea intermediate, which is then readily attacked by an amine. enamine.netyoutube.comlibretexts.orgchemistrysteps.com This approach is fundamental in peptide synthesis and could be applied to couple various amino acids or other amine-containing molecules to the allantoic acid backbone.
Reduction: The carboxylic acid group can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH4). However, the presence of the amide groups, which can also be reduced by LiAlH4, would likely lead to a mixture of products.
Conversion to Acyl Halide: Reagents like thionyl chloride (SOCl₂) can convert the carboxylic acid to a more reactive acyl chloride. youtube.comcommonorganicchemistry.commasterorganicchemistry.comlibretexts.org This acyl chloride derivative would be a versatile intermediate for the synthesis of esters, amides, and other acyl derivatives under milder conditions than direct reactions with the carboxylic acid.
The amide functionalities (-NH-CO-NH₂) in allantoic acid resemble those of urea (B33335) and are subject to hydrolysis and reactions at the nitrogen atoms.
Hydrolysis: Under acidic or basic conditions, the amide bonds can be hydrolyzed. Acid-catalyzed hydrolysis of allantoic acid is known to yield glyoxylate (B1226380) and two molecules of urea. researchgate.net This reaction is a key step in the biological degradation of allantoins.
N-Alkylation/N-Acylation: The nitrogen atoms of the amide groups, particularly the terminal amino groups, can potentially undergo alkylation or acylation. However, the reactivity of these nitrogens is generally lower than that of primary amines due to the electron-withdrawing effect of the adjacent carbonyl group. Reactions at these positions might require stronger electrophiles and more forcing conditions. For instance, reaction with an acyl halide could potentially lead to N-acylation. researchgate.net
Cyclization: The proximity of the functional groups in allantoic acid allows for the possibility of intramolecular cyclization reactions to form heterocyclic structures like hydantoins. organic-chemistry.orgthieme-connect.dersc.orgwikipedia.orgacs.org For example, under dehydrating conditions, the carboxyl group could potentially react with one of the amide nitrogens to form a five-membered ring.
A summary of potential reactions at the carboxyl and amide functionalities is presented in the table below.
| Functional Group | Reaction Type | Reagents and Conditions | Expected Product |
| Carboxyl | Esterification | Alcohol, Acid Catalyst (e.g., HCl) | Ester |
| Carboxyl | Esterification | Diazomethane (CH₂N₂) | Methyl Ester |
| Carboxyl | Amide Formation | Amine, Coupling Agent (e.g., DCC) | Amide |
| Carboxyl | Conversion to Acyl Halide | Thionyl Chloride (SOCl₂) | Acyl Chloride |
| Amide | Hydrolysis | Acid or Base, Heat | Glyoxylic Acid + 2 Urea |
| Amide/Carboxyl | Cyclization | Dehydrating Agent | Hydantoin (B18101) derivative |
Synthesis of Allantoic Acid Analogs and Derivatives for Mechanistic and Research Probes
The synthesis of analogs and derivatives of allantoic acid is a crucial area of research for developing tools to study its biological roles and as potential therapeutic agents. These derivatives often incorporate reporter groups such as fluorescent tags or biotin (B1667282) for detection and isolation in biological systems.
Synthesis of Analogs:
The synthesis of allantoic acid itself can be achieved through the hydrolysis of allantoin (B1664786). Analogs with modifications to the carbon backbone or the urea moieties would require multi-step synthetic routes. For instance, analogs with different substituents at the central carbon could potentially be synthesized starting from substituted malonic acids.
Derivatization for Research Probes:
Fluorescent Probes: Fluorescently labeled allantoic acid can be used to visualize its uptake, transport, and localization within cells and tissues. A common strategy for creating such probes is to couple a fluorescent dye to the carboxylic acid group of allantoic acid. nih.govresearchgate.net Dyes containing a reactive group, such as an amine or a hydroxyl group, can be attached via an amide or ester linkage, respectively. The synthesis would typically involve activating the carboxylic acid of allantoic acid (e.g., with DCC) followed by reaction with the fluorescent dye.
Biotinylated Probes: Biotin is a vitamin that binds with very high affinity to avidin (B1170675) and streptavidin, a property that is widely exploited in biochemical assays. Biotinylated allantoic acid can be used to isolate and identify proteins that interact with allantoic acid. The synthesis of a biotinylated probe would involve coupling biotin to allantoic acid, most commonly through an amide linkage at the carboxyl group. nih.govmdpi.com This is typically achieved by using an activated form of biotin, such as biotin-NHS ester, or by using a coupling agent like DCC to join biotin to the carboxylic acid of allantoic acid.
The following table outlines potential strategies for the synthesis of allantoic acid-based research probes.
| Probe Type | Synthetic Strategy | Key Reagents | Application |
| Fluorescent Probe | Amide coupling of a fluorescent dye to the carboxyl group. | Allantoic acid, Amine-containing fluorescent dye, DCC/EDC | Cellular imaging, localization studies |
| Biotinylated Probe | Amide coupling of biotin to the carboxyl group. | Allantoic acid, Biotin-amine or Biotin-NHS ester, DCC/EDC | Affinity purification of interacting proteins |
Studies on Stability and Degradation Pathways of this compound under Controlled Conditions
The stability of this compound is a critical factor for its storage, handling, and application in research. Its degradation can be influenced by factors such as pH, temperature, and the presence of catalysts.
Effect of pH:
The stability of allantoic acid is significantly dependent on pH. In acidic conditions, allantoic acid is known to hydrolyze to glyoxylic acid and two molecules of urea. researchgate.net A study on the stability of allantoin, the precursor to allantoic acid, showed that in buffer solutions at 50°C, allantoin degrades to allantoic acid and glyoxylic acid. nih.gov This suggests that allantoic acid itself is an intermediate in the degradation process and is susceptible to further breakdown, particularly under acidic conditions. The rate of hydrolysis is expected to increase with decreasing pH. In alkaline solutions, the potassium salt of allantoic acid would be more stable with respect to hydrolysis of the carboxylate group, but the amide bonds could still be susceptible to base-catalyzed hydrolysis over time.
Effect of Temperature:
Degradation Pathways:
The primary degradation pathway for allantoic acid under aqueous conditions is hydrolysis.
Acid-Catalyzed Hydrolysis: In the presence of acid, the amide linkages are protonated, making them more susceptible to nucleophilic attack by water. This leads to the cleavage of the C-N bonds and the formation of glyoxylic acid and urea.
Enzymatic Degradation: In biological systems, the degradation of allantoic acid is catalyzed by the enzyme allantoicase, which also yields urea and ureidoglycolate.
A study on the degradation of allantoin also identified the formation of condensates between allantoin and its degradation product, glyoxylic acid, in pH 6.0 and 8.0 solutions. nih.gov This suggests the possibility of similar condensation reactions involving allantoic acid and glyoxylic acid under certain conditions.
The table below summarizes the known and expected degradation pathways of allantoic acid.
| Condition | Degradation Pathway | Major Products |
| Acidic (aqueous) | Hydrolysis | Glyoxylic acid, Urea |
| Neutral/Alkaline (aqueous, prolonged heating) | Hydrolysis | Glyoxylic acid, Urea |
| High Temperature (solid state) | Thermal Decomposition | Potential formation of isocyanates, amines, CO₂ |
Advanced Research Applications of Allantoic Acid Potassium Crystalline Non Human Focused
Biocatalysis and Enzyme Engineering Applications
The enzymatic pathways involving allantoic acid are a focal point for industrial biotechnology. Enzyme engineering and the design of bioreactors are pivotal in harnessing the potential of enzymes like allantoinase for large-scale applications.
Allantoinase (EC 3.5.2.5) is a type of cyclic amidase classified as a hydantoin-cleaving enzyme. nih.gov This enzymatic activity is central to the "hydantoinase process," a significant industrial method for producing optically pure D-amino acids. nih.govmdpi.com These D-amino acids serve as essential chiral intermediates for the synthesis of semisynthetic antibiotics, such as penicillins and cephalosporins. nih.govlsbu.ac.uk
The process typically employs a multi-enzyme cascade. It begins with a racemic mixture of 5-monosubstituted hydantoins. A D-specific hydantoinase hydrolyzes the D-enantiomer of the hydantoin (B18101) to the corresponding N-carbamoyl-D-amino acid. mdpi.comnih.gov Subsequently, a D-carbamoylase converts this intermediate into the final D-amino acid. nih.gov To achieve a theoretical yield of 100%, a hydantoin racemase is often included to continuously convert the remaining L-hydantoin into the D-form, which can then be utilized by the D-hydantoinase. mdpi.commdpi.com This dynamic kinetic resolution cascade is a highly efficient and enantioselective industrial process. mdpi.com
| Enzyme | Role in D-Amino Acid Production |
| Hydantoin Racemase | Racemizes L-hydantoin to D-hydantoin, providing more substrate. |
| D-Hydantoinase | Hydrolyzes D-hydantoin to N-carbamoyl-D-amino acid. |
| D-Carbamoylase | Converts N-carbamoyl-D-amino acid to the final D-amino acid. |
For the industrial application of enzymes like allantoinase, immobilization is a critical step that enhances stability, allows for reuse, and simplifies downstream processing. mdpi.comchemijournal.com Immobilizing enzymes onto solid supports retains them within a bioreactor, enabling continuous operation and improving cost-effectiveness. chemijournal.com
Several techniques can be employed for enzyme immobilization:
Adsorption: The enzyme is physically bound to a carrier surface (e.g., anion exchange resins) through weak forces. lsbu.ac.uk
Covalent Bonding: A strong covalent bond is formed between the enzyme and a support material, providing a very stable attachment. chemijournal.comyoutube.com
Cross-Linking: Enzymes are linked together using a bifunctional reagent like glutaraldehyde, forming aggregates (Cross-Linked Enzyme Aggregates or CLEAs). mdpi.com This method is carrier-free and can produce highly stable biocatalysts. mdpi.com
Entrapment: The enzyme is physically confined within a porous matrix, such as alginate beads. chemijournal.com
The choice of immobilization method depends on the specific enzyme and the reaction conditions. These immobilized enzymes are then integrated into various bioreactor designs for continuous production. chemijournal.com Flow microreactors, for instance, offer a high surface-to-volume ratio and precise control over reaction conditions. nih.gov Another advanced approach involves using magnetic particles as the immobilization support within a magnetic field, which enhances mass transfer and allows for easy separation of the biocatalyst. mdpi.comresearchgate.net Such bioreactor systems are designed to maximize the productivity and operational stability of the enzymatic conversion of allantoin (B1664786) to allantoic acid or its subsequent biotransformations.
Agricultural Applications: Strategies for Enhancing Nitrogen Use Efficiency in Crops through Ureide Metabolism Modulation
In many plant species, particularly legumes like soybeans, ureides (allantoin and allantoic acid) are the primary compounds for transporting nitrogen fixed in the root nodules to the shoot. mdpi.comnih.govnih.gov These molecules have a high nitrogen-to-carbon ratio, making them an efficient vehicle for nitrogen transport. The metabolic pathway responsible for their synthesis is the oxidative catabolism of purines. mdpi.com
Improving Nitrogen Use Efficiency (NUE) in crops is a major goal for sustainable agriculture, aiming to achieve high yields with reduced nitrogen fertilizer input. oup.com Research has shown a strong correlation between ureide metabolism and NUE. oup.comnih.gov Strategies to enhance NUE focus on modulating this metabolic pathway.
Key targets for modulation include:
Ureide Permeases (UPS): These are transporter proteins responsible for moving allantoin and allantoic acid across cell membranes and loading them into the xylem for transport. mdpi.comoup.comnih.gov Studies in rice and wheat have demonstrated that the expression of UPS genes is responsive to the plant's nitrogen status. oup.com Overexpression of a ureide permease gene in rice led to allantoin accumulation and improved growth under nitrogen-limiting conditions. researchgate.net
Enzymes of the Purine (B94841) Catabolism Pathway: The levels of ureides are controlled by the activity of enzymes in the purine degradation pathway. mdpi.comnih.gov Modifying the expression or activity of key enzymes could regulate the production of allantoin and allantoic acid, thereby influencing nitrogen partitioning and availability within the plant.
Furthermore, the balance between carbon and nitrogen (C:N ratio) within the plant modulates ureide metabolism. researchgate.netnih.gov High ammonia (B1221849) concentrations can lead to allantoin accumulation, suggesting that ureides play a role in managing the plant's nitrogen status. researchgate.netnih.gov By genetically engineering the expression of ureide transporters or metabolic enzymes, it is possible to optimize the partitioning of nitrogen, leading to crops that are more resilient and productive in low-nitrogen soils. nih.gov
| Gene/Protein Target | Function in Ureide Metabolism | Potential Impact on NUE |
| Ureide Permeases (UPS) | Transport of allantoin and allantoic acid across membranes. mdpi.comoup.com | Overexpression can enhance N partitioning to sink tissues, improving growth under N limitation. researchgate.net |
| Xanthine (B1682287) Dehydrogenase | Catalyzes a key step in purine degradation to produce ureides. mdpi.com | Modulating its activity could control the rate of ureide synthesis. |
| Allantoinase | Converts allantoin to allantoic acid. nih.gov | Its regulation is crucial for the release and assimilation of nitrogen from ureides. nih.gov |
Materials Science Applications: Investigation of Crystal Growth for Specific Properties
The ability to form a stable crystalline salt makes allantoic acid potassium a candidate for investigation in materials science, focusing on the growth of high-quality crystals and the potential modification of their physical properties.
The molecular and crystal structure of the potassium salt of allantoic acid has been previously determined, confirming its ability to form well-ordered crystalline lattices. nih.gov To investigate its fundamental properties, such as optical transparency, refractive index, and electronic conductivity, the growth of large, high-purity single crystals is essential. youtube.com
Several established techniques are used for growing single crystals from solution:
Slow Evaporation: A saturated solution of the compound is allowed to evaporate slowly at a constant temperature. As the solvent evaporates, the solution becomes supersaturated, leading to the formation and gradual growth of crystals. youtube.comijpbs.net
Slow Cooling: A saturated solution is prepared at an elevated temperature and then cooled slowly. The solubility of the compound decreases with temperature, causing crystallization.
Vapor Diffusion: A solution of the compound is placed in a sealed container with a second, more volatile solvent in which the compound is less soluble. The slow diffusion of the second solvent's vapor into the first causes the compound to crystallize. youtube.com
The quality of the resulting crystals depends on precise control over factors like temperature, rate of evaporation or cooling, solvent purity, and the absence of vibrations. youtube.comyoutube.com Once sizable, optically homogeneous single crystals are obtained, they can be subjected to characterization techniques like UV-Vis spectroscopy to determine their optical transmission window or X-ray diffraction to analyze their detailed structure. nih.govresearchgate.net
Doping, the intentional introduction of impurities into a crystal lattice, is a powerful technique to modify the material properties of crystals. nih.gov While specific doping studies on allantoic acid potassium crystalline are not widely reported, the principles can be applied by analogy from research on other potassium-containing crystals.
Dopants could be introduced during the crystal growth process by adding small, controlled amounts of a different ion to the growth solution. The effect of the dopant depends on its size, charge, and concentration. For instance, studies on other materials have shown significant changes in properties:
Optical Properties: Doping potassium aluminium sulfate (B86663) (KAS) crystals by tuning the pH (effectively doping with H+ or OH- ions) alters the optical transparency. bohrium.com
Mechanical Properties: Doping potassium-doped tungsten with tantalum has been shown to increase its Vickers hardness. researchgate.netmdpi.com
Electronic and Piezoelectric Properties: Doping potassium tantalate niobate (KTN) single crystals with manganese (Mn) enhances their piezoelectric and ferroelectric properties significantly. nih.gov
Investigating the effects of doping allantoic acid potassium crystals with various metal ions (e.g., Mn²⁺, Mg²⁺) or other impurities could potentially alter its optical, electronic, or mechanical characteristics. Such studies would involve growing doped crystals and systematically comparing their properties to those of the pure, undoped crystals to explore new functionalities.
| Dopant Example (in other K+ crystals) | Host Crystal | Observed Effect on Properties |
| Manganese (Mn) | Potassium Tantalate Niobate (KTN) | Enhances piezoelectric and ferroelectric properties. nih.gov |
| Tantalum (Ta) | Potassium-doped Tungsten (WK) | Increases hardness and may improve resistance to irradiation hardening. researchgate.netmdpi.com |
| L-cysteine | Potassium Dihydrogen Phosphate (B84403) (KDP) | Influences frequency conversion efficiency and laser damage threshold. |
Computational and Theoretical Studies of Allantoic Acid and Its Potassium Crystalline Form
Molecular Modeling and Docking Studies of Enzyme-Substrate Interactions (e.g., Allantoinase-Allantoic Acid)
Molecular modeling and docking are computational techniques used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. These methods are particularly valuable for understanding how a substrate or inhibitor interacts with the active site of an enzyme.
Allantoinase is a metalloenzyme that catalyzes the hydrolysis of the five-membered hydantoin (B18101) ring in allantoin (B1664786) to produce allantoic acid. nih.govresearchgate.net This reaction is a key step in the purine (B94841) catabolism pathway in many organisms. nih.gov Understanding the precise interactions between allantoic acid (the product) and the allantoinase active site is crucial for elucidating the catalytic mechanism and for designing potential inhibitors.
While specific docking studies featuring allantoic acid as the ligand are not extensively detailed in the literature, studies on inhibitors targeting allantoinase provide significant insight into the architecture of the active site. For instance, docking analyses have been performed on allantoinase from Escherichia coli (EcALLase-BL21) with known and potential inhibitors. nih.gov The crystal structure of this enzyme has been solved, revealing key active site loops that are crucial for binding. nih.gov Such studies show that inhibitors can be docked into the active site pocket, and their binding modes can be analyzed to identify key interactions.
In a representative docking study, various compounds were evaluated for their binding capacity to EcALLase-BL21. The results highlight the specific amino acid residues that are critical for ligand binding, providing a map of the active site's interaction landscape. For example, the inhibitor 8-Hydroxyquinoline-5-sulfonic acid (8-HQSA) was shown to form a hydrogen bond with the residue Asn94. nih.gov Another compound, plumbagin, interacted with Asp315 via hydrogen bonds. nih.gov These findings suggest that residues like Asn94 and Asp315 are key players in substrate and inhibitor recognition. A hypothetical docking of the product, allantoic acid, would likely show interactions with these same residues, with its carboxyl and urea (B33335) groups forming hydrogen bonds within the active site. The solved structure of EcALLase-BL21 is considered highly suitable for such future in-silico experiments. nih.gov
| Compound | Binding Score (S Score) | Interacting Residue | Interaction Type | Receptor-Ligand Distance (Å) | Binding Energy (E, kcal/mol) |
|---|---|---|---|---|---|
| 8-HQSA | -5.6100 | Asn94 | H-donor | 2.82 | -7.4 |
| Plumbagin | -5.2950 | Asp315 | H-donor | 2.94 | -3.1 |
| Asp315 | H-donor | 3.34 | -0.7 |
Quantum Chemical Calculations for Electronic Structure, Reactivity, and Spectroscopic Property Prediction
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental for predicting the intrinsic properties of a molecule from first principles. nih.govyoutube.com These methods solve approximations of the Schrödinger equation to determine the electronic structure of a molecule, from which a wide range of properties can be derived. youtube.com For allantoic acid, such calculations can provide a detailed understanding of its geometry, electronic distribution, chemical reactivity, and spectroscopic signatures.
DFT calculations typically involve optimizing the molecular geometry to find the lowest energy conformation. scispace.com Using a specified functional (e.g., B3LYP) and basis set (e.g., 6-31G(d,p)), properties can be accurately computed. nih.govscispace.com For example, DFT has been successfully used to calculate chemical shifts for NMR spectroscopy and predict UV-visible absorption bands for a derivative of allantoin, a structurally similar molecule. scispace.com
Key properties that can be predicted for allantoic acid using quantum chemical calculations include:
Electronic Structure: The distribution of electrons in the molecule can be visualized through molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of chemical reactivity and stability.
Reactivity Descriptors: DFT allows for the calculation of global reactivity descriptors like chemical potential, hardness, and electrophilicity, which help predict how the molecule will behave in a chemical reaction. nih.gov The Molecular Electrostatic Potential (MESP) surface can also be calculated to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, indicating likely sites for interaction. nih.gov
Spectroscopic Properties: Calculations can predict vibrational frequencies, which correspond to peaks in an infrared (IR) spectrum. Furthermore, Time-Dependent DFT (TD-DFT) can be used to simulate electronic transitions, predicting the absorption wavelengths (λmax) observed in UV-visible spectroscopy. scispace.comyoutube.com
| Property Category | Specific Property | Significance |
|---|---|---|
| Electronic Structure | Optimized Molecular Geometry | Provides precise bond lengths and angles for the most stable conformation. |
| HOMO/LUMO Energies and Gap | Indicates electronic excitability and kinetic stability. | |
| Molecular Electrostatic Potential (MESP) | Maps charge distribution to predict sites for electrophilic and nucleophilic attack. | |
| Chemical Reactivity | Global Reactivity Descriptors (Hardness, Electrophilicity) | Quantifies the overall reactivity of the molecule. |
| Fukui Functions | Identifies the most reactive atomic sites within the molecule. | |
| Spectroscopic Properties | Vibrational Frequencies | Correlates with experimental IR and Raman spectra for structural confirmation. |
| Electronic Transitions (TD-DFT) | Predicts UV-Visible absorption spectra. |
Some computational data for allantoic acid are available from cheminformatics databases. chemscene.com
| Property | Value |
|---|---|
| Topological Polar Surface Area (TPSA) | 147.54 Ų |
| LogP | -2.2663 |
| Hydrogen Bond Acceptors | 3 |
| Hydrogen Bond Donors | 5 |
| Rotatable Bonds | 3 |
Molecular Dynamics Simulations for Understanding Crystal Behavior, Stability, and Solvation Effects
Molecular Dynamics (MD) is a computational method used to simulate the physical movements of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of molecular behavior, offering insights into the stability of crystal structures and their interactions with solvents. mdpi.com
The foundation for any MD simulation of a crystalline material is its experimentally determined crystal structure. The crystal structure of the potassium salt of allantoic acid (potassium allantoinate) was determined by X-ray crystallography in 1968. nih.gov This study revealed that the compound crystallizes in a monoclinic system with four molecules per unit cell. The allantoinate ion itself is not linear but is twisted, allowing its four oxygen atoms to form ionic contacts with five different potassium ions. This arrangement results in a densely packed, three-dimensional network. nih.gov Each potassium ion is in a sixfold coordination environment with oxygen atoms. In addition to these strong ionic interactions, the structure is further stabilized by an intricate network of ten hydrogen bonds for each allantoinate ion, linking oxygen and nitrogen atoms. nih.gov
| Parameter | Value |
|---|---|
| Chemical Formula | C₄H₇N₄O₄K |
| Crystal System | Monoclinic |
| Space Group | Cc |
| a (Å) | 12.668 |
| b (Å) | 8.694 |
| c (Å) | 7.101 |
| β (°) | 92.39 |
| Molecules per unit cell (Z) | 4 |
Using this crystal structure as a starting point, MD simulations could be employed to study several dynamic properties:
Future Research Trajectories and Interdisciplinary Perspectives
Exploration of Undiscovered Metabolic Pathways and Novel Enzymatic Conversions Involving Allantoic Acid
While the primary pathways of purine (B94841) catabolism leading to allantoic acid are well-documented in specific organisms, there is a considerable knowledge gap regarding alternative or undiscovered metabolic routes. Future research should focus on elucidating the full spectrum of its metabolic fate. In some soybean cultivars, different pathways for allantoic acid degradation have been identified, suggesting that our understanding of ureide metabolism is not yet complete. oup.com The existence of varied degradation pathways within a single species opens the door to discovering novel enzymes and metabolic strategies. oup.com
Investigations into microbial ecosystems, particularly those in nitrogen-limited environments, could reveal novel enzymatic conversions of allantoic acid. There is potential for the discovery of new hydrolases, decarboxylases, or transaminases that act on allantoic acid, leading to intermediates not yet identified in the canonical pathways. For instance, while the degradation of allantoate (B10759256) to ureidoglycolate, and subsequently to glyoxylate (B1226380) and ammonia (B1221849) or urea (B33335), is known, alternative enzymatic steps could exist in different organisms. oup.comresearchgate.net The identification of enzymes with stereospecificity for different isomers of allantoic acid, similar to what has been observed for allantoin (B1664786), could also be a fruitful area of research. nih.gov
Table 1: Known and Potential Enzymatic Reactions in Allantoic Acid Metabolism
| Enzyme Class | Known/Potential Reaction | Potential Significance |
| Amidohydrolase | Hydrolysis of amide bonds in allantoic acid to release ammonia. nih.gov | Key step in nitrogen recycling from ureides. |
| Amidinohydrolase | Hydrolysis of allantoic acid to produce urea and ureidoglycolate. oup.com | Alternative pathway for ureide degradation found in some plants. |
| Decarboxylase | Removal of carboxyl groups from allantoic acid or its metabolites. | Could lead to novel metabolic intermediates and pathways. |
| Transaminase | Transfer of amino groups from allantoic acid to other molecules. | Potential for integration with amino acid metabolism. |
| Racemase | Interconversion of allantoic acid stereoisomers. | Could influence the substrate availability for stereospecific enzymes. |
Sustainable Synthesis Approaches and Biorefinery Concepts for Allantoic Acid and its Potassium Salt
Current production methods for allantoic acid often involve the hydrolysis of allantoin, which itself can be synthesized from urea and glyoxylic acid. finetechnology-ind.comlongchangchemical.com While effective, these chemical syntheses may not be the most sustainable or environmentally friendly options. Future research should explore greener synthesis routes, including biocatalytic and fermentation-based approaches. The use of whole-cell biocatalysts or purified enzymes involved in the purine degradation pathway could offer a more sustainable method for producing allantoic acid.
Integrating the production of allantoic acid and its potassium salt into biorefinery concepts is another promising direction. Biorefineries aim to utilize biomass feedstocks to produce a range of valuable products, from biofuels to chemicals. etipbioenergy.eu Nitrogen-rich biomass, such as that from certain microalgae or protein-rich agricultural residues, could be a suitable feedstock. researchgate.net In such a biorefinery, proteins could be hydrolyzed to amino acids, and the nitrogen could then be channeled towards the synthesis of compounds like allantoic acid. The carbon skeletons of the amino acids could be used for the production of biofuels or other platform chemicals. researchgate.net This approach would not only provide a sustainable source of allantoic acid but also contribute to a circular bioeconomy by recycling nitrogen. researchgate.net
Table 2: Potential Biorefinery Feedstocks and Products Related to Allantoic Acid
| Feedstock | Key Component | Potential Products |
| Protein-rich biomass (e.g., soy meal, algae) | Amino acids | Allantoic acid, biofuels, bio-based polymers, nitrogen fertilizers. researchgate.net |
| Lignocellulosic biomass | Sugars | Bioethanol, platform chemicals (e.g., lactic acid), with nitrogen sourced separately for allantoic acid synthesis. researchgate.net |
| Nitrogen-fixing cyanobacteria | Fixed nitrogen and carbon | Allantoic acid, ammonia, urea, guanidine. wustl.edu |
Integration with Systems Biology and Omics Approaches for Comprehensive Understanding of Ureide Metabolism
A holistic understanding of the role of allantoic acid in biological systems requires the integration of various "omics" technologies. Metabolomics, transcriptomics, proteomics, and genomics can provide a multi-layered view of how ureide metabolism is regulated and interconnected with other cellular processes. nih.gov
Metabolomic studies can map the flow of nitrogen through various metabolic pathways, identifying key intermediates and regulatory points. nih.gov For instance, integrated metabolomic and transcriptomic analyses can reveal how environmental conditions, such as nitrogen availability or stress, impact the expression of genes involved in allantoic acid synthesis, transport, and degradation, as well as the resulting changes in metabolite concentrations. mdpi.com
Potential for Novel Non-Human Biotechnological and Industrial Innovations Utilizing Allantoic Acid Potassium Crystalline
While allantoic acid has established uses in agriculture and cosmetics, its potential in other industrial sectors is largely unexplored. finetechnology-ind.comlongchangchemical.com The unique chemical structure of allantoic acid, with its two urea moieties, makes it an interesting candidate as a platform chemical for the synthesis of novel polymers and resins. The reactivity of its functional groups could be exploited to create new materials with desirable properties, such as high nitrogen content for flame retardancy or specific binding capabilities.
The high nitrogen content of allantoic acid also suggests its potential use in applications beyond traditional fertilizers. For example, it could be investigated as a nitrogen source in industrial fermentation processes or as a component in specialty chemicals. Its derivatives could find applications as chelating agents, corrosion inhibitors, or in the synthesis of pharmaceuticals. The development of efficient and sustainable production methods, as outlined in section 9.3, will be crucial for unlocking these potential industrial applications. The versatility of urea in various industries, from plastics to petrochemicals, provides a compelling case for exploring the broader industrial potential of its derivative, allantoic acid. vgschemicals.com.aupcc.euessentialchemicalindustry.org
Q & A
Q. How can researchers mitigate batch-dependent variations in spectroscopic data (e.g., FTIR peak shifts)?
- Methodological Answer : Normalize spectra using internal standards (e.g., KBr pellets for FTIR). Apply baseline correction algorithms and second-derivative transformations to enhance peak resolution. Replicate measurements across ≥3 independent batches and perform cluster analysis to identify outlier spectra .
Data Presentation & Reporting Standards
Q. What metadata is critical to include when publishing crystallographic data for this compound?
- Methodological Answer : Report CIF files with full refinement parameters (R1, wR2), hydrogen bonding tables, and anisotropic displacement parameters. Include PLATON validation reports and electron density maps (2Fo-Fc, Fo-Fc) at 1.0 σ contour levels. Disclose data collection temperature and radiation source (e.g., Mo-Kα, Cu-Kα) .
Q. How should researchers structure methodological sections to ensure reproducibility in hybrid experimental-computational studies?
- Methodological Answer : Separate protocols into discrete subsections: (1) Synthesis & Characterization, (2) Computational Methods (e.g., DFT functional, basis sets), (3) Data Analysis. Provide raw data (e.g., .xyz files for molecular coordinates) as supplementary material. Reference open-source software versions (e.g., Gaussian 16, Rev. C.01) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
